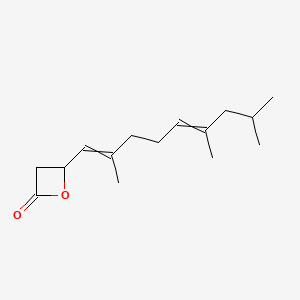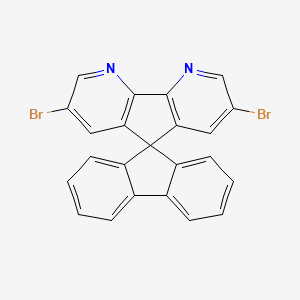
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene is a compound that belongs to the spirobifluorene family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions, and two nitrogen atoms at the 4 and 5 positions on the spirobifluorene core. This compound is known for its high photoluminescence and electroluminescent quantum efficiency, making it valuable in the development of organic electronic devices .
準備方法
Synthetic Routes and Reaction Conditions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene can be synthesized from 2,7-dibromo-9-fluorenone by reacting it with a Grignard reagent of 2-bromobiphenyl . The reaction typically involves the use of anhydrous conditions and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using reagents like organolithium or organomagnesium compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions:
Grignard Reagents: Used for the initial synthesis from 2,7-dibromo-9-fluorenone.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products: The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be tailored for specific applications in organic electronics .
科学的研究の応用
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a host material in OLEDs due to its high photoluminescence and electroluminescent properties.
Organic Photovoltaics (OPVs): It serves as a building block for the synthesis of semiconducting molecules and polymers used in OPVs.
Perovskite Solar Cells: It is utilized in the preparation of materials for highly efficient perovskite solar cells.
作用機序
The mechanism by which 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene exerts its effects is primarily through its ability to control molecular interactions in the solid state. The spirobifluorene core, with its sp3 carbon and twisted non-coplanar structure, prevents close packing of molecules, generating amorphous glass materials with morphological stability . This unique structure also breaks the conjugation inside the molecule, resulting in higher triplet energy and enhanced photophysical properties .
類似化合物との比較
2,7-Dibromo-9,9-spirobifluorene: Similar in structure but lacks the diaza functionality.
2,7-Dibromo-9-fluorenone: A precursor in the synthesis of 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene.
9,9-Dioctyl-2,7-dibromofluorene: Another derivative used in organic electronics.
Uniqueness: this compound is unique due to the presence of nitrogen atoms in the spirobifluorene core, which imparts distinct electronic properties and enhances its applicability in various organic electronic devices .
特性
分子式 |
C23H12Br2N2 |
|---|---|
分子量 |
476.2 g/mol |
IUPAC名 |
5,11-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] |
InChI |
InChI=1S/C23H12Br2N2/c24-13-9-19-21(26-11-13)22-20(10-14(25)12-27-22)23(19)17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H |
InChIキー |
XEQZDQMZCURGRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=C(C=N6)Br)N=CC(=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



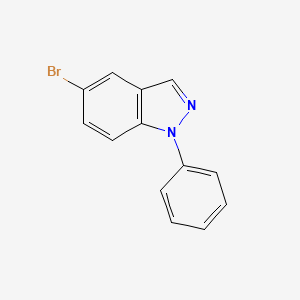
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
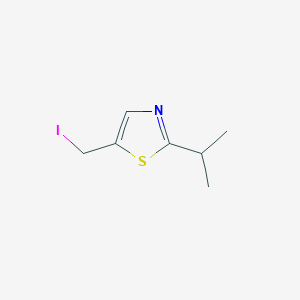
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
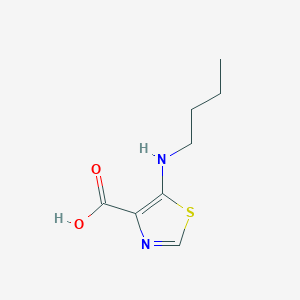
![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
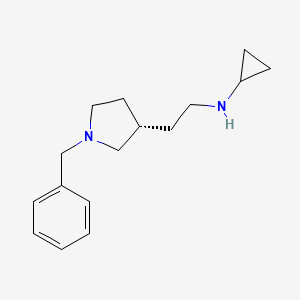
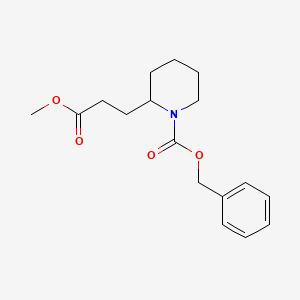
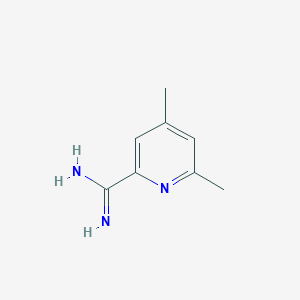
![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
